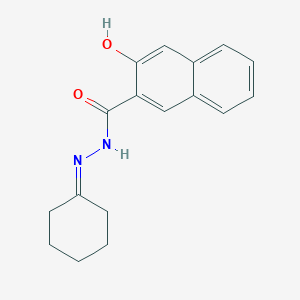
N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CNMA and has been synthesized through different methods.
Applications De Recherche Scientifique
CNMA has been found to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been used in the synthesis of new materials, such as polymers and dendrimers. CNMA has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of CNMA is not fully understood. However, it has been suggested that CNMA may act by binding to specific targets in cells, leading to the inhibition of various cellular processes. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. CNMA has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
CNMA has been found to have biochemical and physiological effects on various systems in the body. It has been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. CNMA has also been found to exhibit anti-inflammatory activity, which may be beneficial in treating inflammatory diseases. Additionally, CNMA has been found to exhibit neuroprotective activity, which may be beneficial in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CNMA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, CNMA has been found to exhibit low toxicity, making it a suitable compound for biological studies. However, there are also limitations to using CNMA in lab experiments. CNMA has limited solubility in water, which may make it difficult to use in aqueous solutions. Additionally, CNMA may exhibit non-specific binding to proteins, which may affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research on CNMA. One potential direction is to investigate the potential use of CNMA as a fluorescent probe for the detection of other metal ions. Another potential direction is to investigate the potential use of CNMA in the synthesis of new materials, such as metal-organic frameworks. Additionally, further research is needed to fully understand the mechanism of action of CNMA and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, CNMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through different methods and has been found to exhibit antimicrobial activity, antioxidant activity, anti-inflammatory activity, and neuroprotective activity. CNMA has several advantages for lab experiments, but also has limitations. There are several future directions for research on CNMA, including investigating its potential use as a fluorescent probe and in the synthesis of new materials, as well as further understanding its mechanism of action and potential applications in disease treatment.
Méthodes De Synthèse
CNMA can be synthesized through different methods, including the Knoevenagel condensation reaction and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 3-chloro-4-methylbenzaldehyde and 4-nitrobenzaldehyde with acetic anhydride in the presence of piperidine as a catalyst. The reaction mixture is then refluxed in ethanol to yield CNMA. The Suzuki coupling reaction involves the reaction of 3-chloro-4-methylphenylboronic acid and 4-nitrophenylboronic acid with acryloyl chloride in the presence of palladium catalyst and triethylamine. The reaction mixture is then refluxed in toluene to yield CNMA.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-2-6-13(10-15(11)17)18-16(20)9-5-12-3-7-14(8-4-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXMRXSOHJJQRC-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
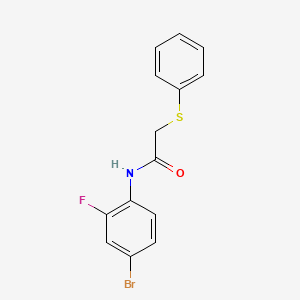
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)
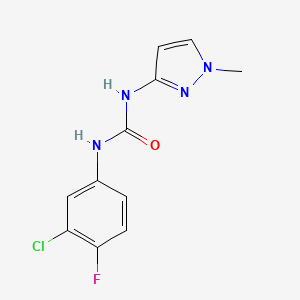
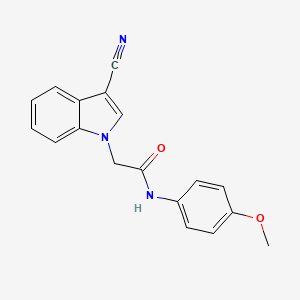
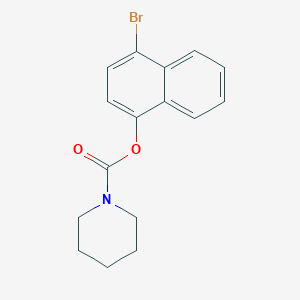
![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
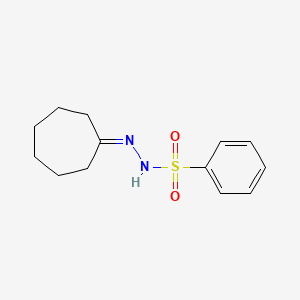
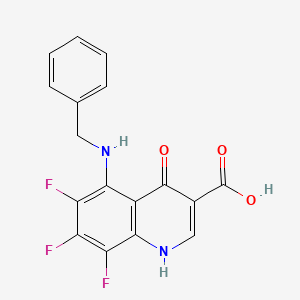
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)

